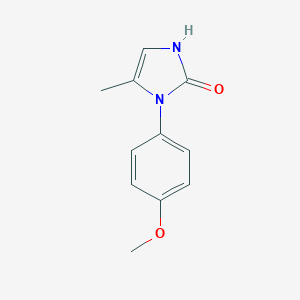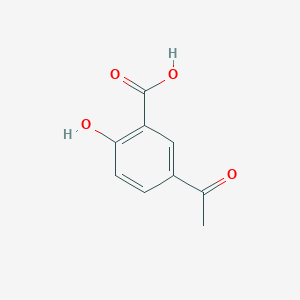
5-Acetylsalicylsäure
Übersicht
Beschreibung
5-Acetylsalicylic acid (5-ASA) is an important organic compound that has a wide range of applications in scientific research. It is a synthetic derivative of salicylic acid, an ancient natural remedy used for its anti-inflammatory properties. 5-ASA is used in many research studies to investigate the biochemical and physiological effects of drugs, as well as to explore the underlying mechanisms of action.
Wissenschaftliche Forschungsanwendungen
Prävention und Behandlung von Herz-Kreislauf-Erkrankungen
5-Acetylsalicylsäure, allgemein bekannt als Aspirin, wird häufig zur Prävention und Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt . Es wirkt, indem es die Thrombozytenaggregation hemmt, was die Bildung von Blutgerinnseln verhindert, die zu Herzinfarkten und Schlaganfällen führen können .
Entzündungshemmende und fiebersenkende Wirkung
Aspirin hat entzündungshemmende und fiebersenkende Wirkungen, wodurch es zur Reduzierung von Entzündungen und Fieber nützlich ist . Dies erreicht es, indem es die Produktion von Prostaglandinen hemmt, die Verbindungen, die eine Schlüsselrolle bei der Entzündungsreaktion des Körpers spielen .
Thromboinflammation
Aspirin wird auch bei der Behandlung von Thromboinflammation eingesetzt, einem Zustand, der durch das gleichzeitige Auftreten von Thrombose und Entzündung gekennzeichnet ist . Durch die Reduzierung der Produktion von Thromboxan, einer Verbindung, die die Thrombozytenaggregation fördert, kann Aspirin dazu beitragen, diesen Zustand zu lindern .
Dickdarmkrebs
Untersuchungen haben gezeigt, dass Aspirin möglicherweise Anwendungsmöglichkeiten in der Prävention und Behandlung von Darmkrebs hat . Dies wird auf seine Fähigkeit zurückgeführt, die Cyclooxygenase-Enzyme zu hemmen, die an der Synthese von Prostaglandinen beteiligt sind, die Entzündungen und Tumorwachstum fördern .
Forschung zu Fieber, postoperativen Schmerzen und Blutgerinnseln
Aspirin ist nützlich für die Forschung zu Fieber, postoperativen Schmerzen, Blutgerinnseln und Entzündungen . Seine Fähigkeit, die Prostaglandinproduktion und die Freisetzung von Pyrogenen zu reduzieren, macht es zu einem wertvollen Werkzeug in diesen Forschungsbereichen <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024
Wirkmechanismus
Target of Action
5-Acetylsalicylic acid, also known as Aspirin, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
Aspirin exerts its effects by acetylating the serine residues in the active site of the cyclooxygenase enzymes . This acetylation leads to a reduced production of prostaglandins , thereby mediating aspirin’s anti-inflammatory, antipyretic, and analgesic effects . Additionally, aspirin inhibits platelet aggregation, which is used in the prevention of blood clots, stroke, and myocardial infarction .
Biochemical Pathways
Aspirin and its derivatives are synthesized from chorismate , which is derived from the shikimate pathway . The compound inhibits the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator, by acetylating the platelet enzyme cyclooxygenase . This action results in an anti-thrombotic effect , reducing the risk of heart attacks and strokes .
Pharmacokinetics
Aspirin is absorbed rapidly from the stomach and intestine by passive diffusion . It is a prodrug, transformed into salicylate in the stomach, intestinal mucosa, blood, and mainly in the liver . Salicylate, the active metabolite, is mainly metabolized by the liver . The half-life of salicylate depends on the dosage and can increase with increasing dosage . For sustained analgesic treatment, aspirin should be administered every 4 hours, due to the short half-life of salicylate .
Result of Action
The molecular and cellular effects of aspirin’s action include reduced inflammation, pain, and fever due to its inhibition of prostaglandin production . It also results in reduced platelet aggregation, thereby preventing the formation of blood clots . Furthermore, aspirin has been found to directly inhibit various human endometrial stem cell functions related to regenerative capacity .
Action Environment
Environmental factors can influence the action of aspirin. For instance, soil concentrations of aspirin can impact the growth and development of plants . Additionally, the selection of the appropriate concentration and the time of aspirin application have a significant impact on the growth and development of wheat . Therefore, the environment plays a crucial role in determining the efficacy and stability of aspirin’s action.
Biochemische Analyse
Biochemical Properties
5-Acetylsalicylic acid plays a significant role in biochemical reactions. It inhibits the enzyme cyclooxygenase (COX), which is required for prostaglandin and thromboxane synthesis . This inhibition is achieved by acetylating the hydroxyl of a serine residue at the 530 amino acid position . This interaction with COX enzymes leads to reduced production of prostaglandins, mediating the anti-inflammatory and analgesic effects of 5-acetylsalicylic acid .
Cellular Effects
5-Acetylsalicylic acid has various effects on different types of cells. It has been found to inhibit various human endometrial stem cell functions related to regenerative capacity, such as self-renewal, migration, differentiation, and capacity . It exerts its function by suppressing well-known prosurvival pathways, such as Akt and/or ERK1/2 signaling . Furthermore, it significantly increases TLR ligand-triggered IL-1β, IL-10, and IL-6 production in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of 5-acetylsalicylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an acetylating agent where an acetyl group is covalently attached to a serine residue in the active site of the COX enzyme . This makes 5-acetylsalicylic acid different from other NSAIDs, which are reversible inhibitors .
Temporal Effects in Laboratory Settings
The effects of 5-acetylsalicylic acid change over time in laboratory settings. It has been found that 5-acetylsalicylic acid directly inhibits various human endometrial stem cell functions related to regenerative capacity through its novel target gene SERPINB2 in vitro . Moreover, it markedly inhibits regenerative capacity-related functions in endometrial stem cells within tissue .
Dosage Effects in Animal Models
The effects of 5-acetylsalicylic acid vary with different dosages in animal models. For instance, it has been shown that plasma concentrations of 5-acetylsalicylic acid significantly increased TLR ligand-triggered IL-1β, IL-10, and IL-6 production in a dose-dependent manner .
Metabolic Pathways
5-Acetylsalicylic acid is involved in several metabolic pathways. It is mainly metabolized by the liver, primarily by hepatic conjugation with glycin or glucuronic acid, each involving different metabolic pathways . The predominant pathway is the conjugation with glycin, which is saturable .
Transport and Distribution
5-Acetylsalicylic acid is transported and distributed within cells and tissues. It binds to albumin in the plasma, and with increasing total plasma 5-acetylsalicylic acid concentrations, the unbound fraction increases . It may cross the placental barrier and distribute into breast milk .
Subcellular Localization
It is known that 5-acetylsalicylic acid can affect various cellular compartments and processes, suggesting that it may have diverse subcellular localizations .
Eigenschaften
IUPAC Name |
5-acetyl-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-4,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRDKNBIPVLNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156896 | |
| Record name | 5-Acetylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13110-96-8 | |
| Record name | 5-Acetylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13110-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013110968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-acetylsalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 5-Acetylsalicylic acid, commonly known as aspirin, irreversibly inhibits cyclooxygenase (COX) enzymes, primarily COX-1. [] This inhibition prevents the formation of prostaglandins, thromboxanes, and other inflammatory mediators, leading to its analgesic, anti-inflammatory, and antiplatelet effects. []
A: While 5-acetylsalicylic acid inhibits both COX-1 and COX-2, its effect on platelet COX-1 is long-lasting due to the inability of platelets to synthesize new COX-1. [] This leads to prolonged inhibition of thromboxane A2 production and reduced platelet aggregation. In contrast, its effect on COX in other tissues is temporary as these cells can synthesize new COX enzymes. []
A: The molecular formula of 5-acetylsalicylic acid is C9H8O4, and its molecular weight is 180.1532 g/mol. []
A: Various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and mass spectrometry, are employed to characterize 5-acetylsalicylic acid. [, ] These techniques provide information about its structure, purity, and interactions with other molecules.
A: 5-Acetylsalicylic acid can degrade in the presence of moisture, leading to the formation of salicylic acid and acetic acid. [] Therefore, storage conditions are crucial for maintaining its stability.
ANone: This section focuses on the therapeutic applications of 5-acetylsalicylic acid and does not cover catalytic properties as it is not directly relevant to the scientific research provided in the papers.
A: Yes, studies have employed computational chemistry techniques to investigate the interaction of 5-acetylsalicylic acid with β-cyclodextrin. [] These simulations provide insights into the binding affinity and thermodynamic parameters associated with their complex formation.
A: The acetyl group at position 5 on the salicylic acid moiety is crucial for the irreversible inhibition of COX enzymes. [] Modification of this group can significantly impact its potency and duration of action.
A: Enteric coating is a common formulation strategy used to protect 5-acetylsalicylic acid from degradation in the acidic environment of the stomach, thereby enhancing its delivery to the small intestine for absorption. []
ANone: This section focuses on the scientific aspects of 5-acetylsalicylic acid and does not cover specific SHE regulations as these are subject to regional variations and guidelines.
A: 5-Acetylsalicylic acid is rapidly absorbed after oral administration, mainly in the small intestine. [, ] It is hydrolyzed to salicylic acid, which is then further metabolized in the liver and excreted primarily in the urine. [, ]
A: Animal models of inflammation and thrombosis are commonly used to evaluate the anti-inflammatory and antiplatelet effects of 5-acetylsalicylic acid. []
A: Studies have investigated the efficacy of 5-acetylsalicylic acid in spondyloarthropathy, suggesting its potential as a disease-modifying agent. [] The exact mechanism of action in this context is still under investigation.
ANone: This section is not directly addressed in the provided research papers.
ANone: This section is not included in the response as per the initial instructions to avoid information about drug side effects, interactions, or contraindications.
ANone: This aspect is not extensively discussed in the provided research papers.
ANone: This section is not directly addressed in the provided research papers.
A: High-performance liquid chromatography (HPLC) is frequently used to quantify 5-acetylsalicylic acid and its metabolite, salicylic acid, in biological samples. []
ANone: This aspect is not extensively discussed in the provided research papers.
A: The dissolution rate of 5-acetylsalicylic acid is a critical factor affecting its absorption and bioavailability. [] Formulations are designed to optimize its dissolution rate, ensuring consistent and predictable therapeutic effects.
ANone: This section is not extensively discussed in the provided research papers.
ANone: This section is not extensively discussed in the provided research papers.
ANone: This aspect is not extensively discussed in the provided research papers.
ANone: This section is not extensively discussed in the provided research papers.
ANone: This section is not extensively discussed in the provided research papers.
ANone: This section is not extensively discussed in the provided research papers.
A: Yes, alternative therapies like sulfasalazine, which metabolizes to 5-acetylsalicylic acid and sulfapyridine, are used in the treatment of inflammatory bowel disease. [, ] Other alternatives include corticosteroids, immunomodulators, and biologic therapies, each with its own efficacy and safety profile. [, , ]
ANone: This section focuses on the scientific aspects of 5-acetylsalicylic acid and does not cover recycling and waste management as these are generally addressed in pharmaceutical waste disposal guidelines.
ANone: This section is not directly addressed in the provided research papers.
A: 5-Acetylsalicylic acid has been used clinically for over a century and remains a widely used medication. [] Its discovery and therapeutic applications represent significant milestones in the history of medicine.
A: The study of 5-acetylsalicylic acid involves expertise from various disciplines like pharmacology, medicinal chemistry, and clinical medicine. [] Its multifaceted applications continue to drive interdisciplinary research, leading to a deeper understanding of its mechanisms of action and therapeutic potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



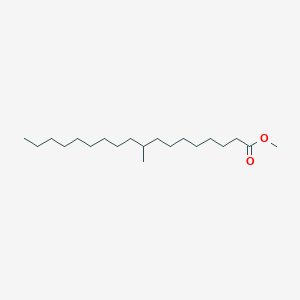


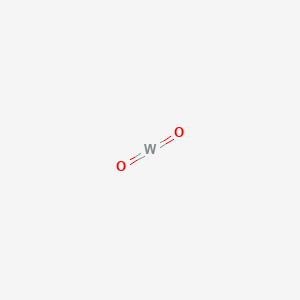


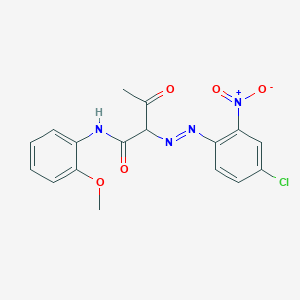



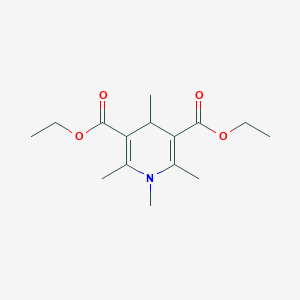
![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)

